2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride
Description
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.2ClH/c1-3-14(4-2)11(15)9-13-7-5-10(12)6-8-13;;/h10H,3-9,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRQLZIAJDOSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCC(CC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride typically involves the reaction of 4-aminopiperidine with N,N-diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound. The use of automated systems and advanced analytical techniques ensures the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Neuropharmacology
Research indicates that this compound may interact with neurotransmitter systems, particularly in the central nervous system (CNS). Preliminary studies suggest that it could influence receptor activity related to neurotransmitter release and receptor activation. This positions it as a candidate for exploring therapeutic avenues in neuropharmacology, especially concerning conditions such as anxiety and depression .
Cancer Therapy
Piperidine derivatives, including those similar to 2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride, have shown potential anticancer activity. Studies have demonstrated that certain piperidine-based compounds can induce apoptosis in cancer cell lines. The structural characteristics of these compounds may enhance their binding affinity to protein targets involved in cancer progression .
Case Studies and Research Findings
Recent studies have highlighted the importance of piperidine derivatives in drug design. For instance, research has shown that compounds containing piperidine rings exhibit improved pharmacokinetic properties, allowing for better CNS penetration and efficacy against neurological disorders . Additionally, ongoing investigations into their anticancer properties are promising, with several derivatives demonstrating enhanced cytotoxicity against various tumor cell lines .
Mechanism of Action
The mechanism of action of 2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a broader class of 4-aminopiperidine acetamide derivatives. Key analogs and their differences are summarized below:
Key Observations :
- N,N-Diethyl vs.
- Aromatic vs. Aliphatic Substituents : Derivatives with aromatic groups (e.g., 2,5-dimethoxyphenyl) exhibit stronger receptor-binding profiles, likely due to π-π stacking interactions .
- Ester vs. Amide Backbone : The ethyl ester analog (CAS 100708-07-4) acts as a prodrug, requiring enzymatic hydrolysis to release the active amide form .
Pharmacological and Physicochemical Properties
- Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, 2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride is stable at room temperature and soluble in water (>10 mg/mL) , whereas analogs with aromatic substituents (e.g., 2,5-dimethoxyphenyl) may require organic solvents for dissolution .
- Stability: Piperidine-containing compounds are prone to oxidation at the amine group; however, the 4-amino substitution and dihydrochloride salt form mitigate degradation .
- Biological Activity: Analogs like 3-(3-fluorophenyl)-N-2-[2-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]ethylpropan-1-amine dihydrochloride () demonstrate potent inhibitory effects on neuronal targets, suggesting that 4-aminopiperidine acetamides may share similar mechanisms in modulating ion channels or enzymes .
Biological Activity
Overview
2-(4-Aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride is a synthetic compound belonging to the piperidine family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₂₃Cl₂N₃O
- CAS Number : 1589393-24-7
The presence of the piperidine ring and the diethylacetamide moiety suggests potential interactions with biological targets, making it a candidate for further investigation.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to different physiological effects. The exact mechanism remains under investigation, but it is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Binding : It may bind to neurotransmitter receptors, influencing neural signaling and behavior.
Enzyme Inhibition
Research indicates that compounds with similar structures have shown significant enzyme inhibition properties. For instance, studies on piperidine derivatives have revealed their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems positions it as a candidate for neuropharmacological applications. Research has shown that similar compounds can modulate dopaminergic and serotonergic pathways, which are crucial in treating mood disorders and schizophrenia .
Case Studies
- Neuroprotective Effects : A study investigated the effects of a related piperidine derivative on neuroprotection in models of oxidative stress. Results indicated that the compound significantly reduced neuronal cell death by modulating oxidative stress markers .
- Cancer Cell Line Testing : In vitro testing of piperidine derivatives demonstrated selective cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Findings |
|---|---|---|
| 2-(4-Aminopiperidin-1-yl)acetamide | Enzyme inhibition | Potential AChE inhibitor |
| N,N-Diethylacetamide | Neuroactive properties | Modulates neurotransmitter activity |
| Piperidine | Anticancer activity | Induces apoptosis in cancer cell lines |
Q & A
Q. What in vivo tracking methods validate the compound’s pharmacokinetic profile?
- Methodological Answer :
- Isotopic labeling : Synthesize a ¹⁴C-labeled analog for mass balance studies in rodent models .
- Microdialysis : Measure plasma and brain extracellular fluid concentrations via LC-MS/MS after intravenous administration .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA) to identify outliers .
- Assay standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays) .
Tables for Key Parameters
Q. Table 1: Optimized Reaction Conditions for Synthesis
| Step | Reagent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Amidation | Chloroacetyl chloride | 0–5°C | 75–85% | |
| Salt formation | HCl (2 eq.) | RT | 90–95% |
Q. Table 2: Stability Data Under Accelerated Conditions
| Time (months) | Purity (%) | Major Impurity |
|---|---|---|
| 0 | 99.5 | None |
| 3 | 98.7 | Freebase (0.3%) |
| 6 | 97.9 | Freebase (1.1%) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
